Methyl 2-(2-chlorothiophen-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-chlorothiophen-3-yl)propanoate is an organic compound with the molecular formula C₈H₉ClO₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorothiophen-3-yl)propanoate typically involves the esterification of 2-(2-chlorothiophen-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorothiophen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-chlorothiophen-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorothiophen-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the chlorine atom and the ester group can affect its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chlorothiophen-2-yl)propanoate
- Methyl 2-(2-bromothiophen-3-yl)propanoate
- Methyl 2-(2-fluorothiophen-3-yl)propanoate
Uniqueness
Methyl 2-(2-chlorothiophen-3-yl)propanoate is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C8H9ClO2S |
---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
methyl 2-(2-chlorothiophen-3-yl)propanoate |
InChI |
InChI=1S/C8H9ClO2S/c1-5(8(10)11-2)6-3-4-12-7(6)9/h3-5H,1-2H3 |
InChI Key |
KYODCGFDZVVQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(SC=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.